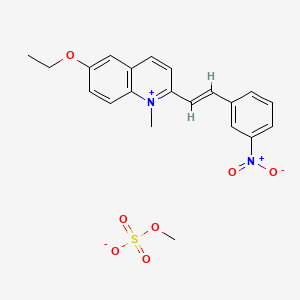

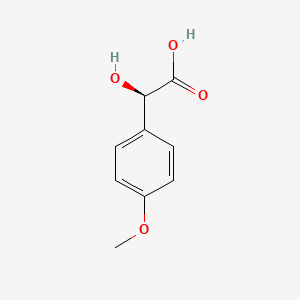

(R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid” is a chemical compound that is a plasma metabolite . It has high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls .

Chemical Reactions Analysis

Carboxylic acids like “®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid” donate hydrogen ions if a base is present to accept them. They react with all bases, both organic and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .Physical And Chemical Properties Analysis

“®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid” is a solid at room temperature . It has a boiling point of 370.4°C at 760 mmHg .科学的研究の応用

Chiral Resolution Studies

D-4-Methoxymandelic acid: is used in chiral resolution studies to separate enantiomers via liquid chromatography . This application is crucial for the development of enantioselective synthetic processes and the production of optically pure compounds in pharmaceuticals.

Lignin Peroxidase Oxidation Mechanism

Researchers utilize D-4-Methoxymandelic acid to study the oxidation mechanisms of lignin peroxidase . Understanding this mechanism is vital for advancing the field of bioremediation, where enzymes are used to break down pollutants.

Diagnostic Marker for Diseases

The compound serves as a precursor for Vanillylmandelic acid (VMA) , which is a metabolite used as a diagnostic marker for certain diseases . VMA levels in urine can indicate the presence of neuroendocrine tumors, such as pheochromocytoma.

Synthesis of Complex Molecules

D-4-Methoxymandelic acid: is an organic building block used in the synthesis of more complex molecules . Its presence in a synthetic pathway can introduce chirality or specific functional groups necessary for further reactions.

Enzymatic Reaction Studies

This compound is also employed in enzymatic reaction studies to understand enzyme-substrate interactions . Such studies can lead to the development of new drugs and therapies by mimicking or inhibiting natural enzymatic processes.

Material Science

In material science, D-4-Methoxymandelic acid can be used to modify surface properties of materials . This modification can enhance the material’s interaction with biological systems, making it useful for biomedical applications like implant coatings.

Analytical Chemistry

It finds application in analytical chemistry as a standard for calibrating instruments and validating methods . Accurate measurement of compounds like D-4-Methoxymandelic acid ensures the reliability of analytical results.

Educational Research

Lastly, D-4-Methoxymandelic acid is used in educational settings to demonstrate principles of organic chemistry and pharmacology . It provides a practical example for students to understand the real-world applications of theoretical knowledge.

Safety and Hazards

作用機序

- One notable interaction is with lignin peroxidase , an enzyme produced by white-rot fungi. D-4-Methoxymandelic acid undergoes oxidation mediated by veratryl alcohol , acting as a redox mediator . Veratryl alcohol facilitates the enzymatic oxidation of D-4-Methoxymandelic acid.

Target of Action

Biochemical Pathways

特性

IUPAC Name |

(2R)-2-hydroxy-2-(4-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITECRQOOEQWFPE-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)